![molecular formula C7H7N3 B3005726 5-甲基-1H-吡唑并[3,4-c]吡啶 CAS No. 76006-06-9](/img/structure/B3005726.png)

5-甲基-1H-吡唑并[3,4-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

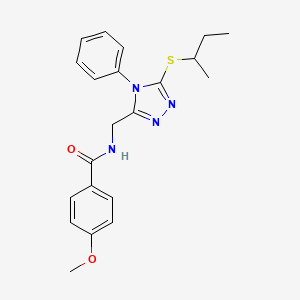

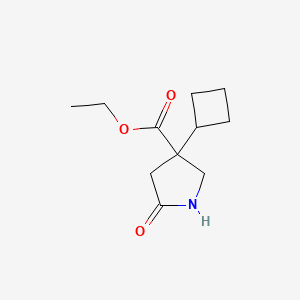

5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a broader class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse applications in the field of medicinal chemistry due to their biological activity. The structure of 5-methyl-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused to a pyridine ring, with a methyl group attached to the fifth position of the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods. One approach involves a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with 2H-indene-1,3-dione and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields . Another method includes the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones, leading to the formation of new pyrazolo[3,4-b]pyridines . Additionally, a [3+1+1+1] cyclization reaction using malononitrile as a C1 synthon has been established for the synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridine derivatives . Furthermore, fluorine-containing pyrazoles have been synthesized and used in condensation reactions to form 1H-pyrazolo[3,4-b]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been characterized by various spectroscopic methods and X-ray crystallography. For instance, mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and their crystalline architectures have been elucidated through X-ray single crystal diffraction, revealing different coordination geometries . The structure elucidation of 4,5-dihydropyrazolo[3,4-b]pyridines is based on NMR measurements and X-ray diffraction .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can undergo various chemical reactions. For example, the treatment of 4,5-dihydropyrazolo[3,4-b]pyridines with N-bromosuccinimide leads to the formation of pyrazolo[3,4-b]pyridines . The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles has been shown to form pyrazolo[1,5-a]pyridin-5-ols, which may bear substituents at different positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines are influenced by their molecular structure. The photoluminescent properties of the ligand and its complexes have been studied in methanol solution at room temperature . The crystal packing of certain derivatives is characterized by specific interactions, such as C—Cl⋯π interactions . The solubility, melting points, and stability of these compounds can vary significantly depending on the substituents and the nature of the fused rings.

科学研究应用

合成和化学性质

超声促进合成:5-甲基-1H-吡唑并[3,4-c]吡啶的稠合多环衍生物使用超声波辐照合成,展示了一种快速且高效的方法,可以高产率生产这些化合物 (Nikpassand 等人,2010 年)。

水中的微波辅助合成:一锅缩合方法促进了在水性介质中微波辐照下合成吡唑并[3,4-b]吡啶衍生物,证明了制备 N-稠合杂环的用处 (Polo 等人,2017 年)。

离子液体合成:特定胺与 α,β-不饱和酮在离子液体中无催化剂反应,合成了 3-甲基-1,4,6-三芳基-1H-吡唑并[3,4-b]吡啶,突出了更温和、更环保的合成方法 (Shi 等人,2010 年)。

生物医学应用

抗菌活性:某些 5-甲基-1H-吡唑并[3,4-c]吡啶衍生物对各种细菌菌株表现出有希望的抗菌特性,表明它们作为抗菌剂的潜力 (Maqbool 等人,2014 年)。

抗病毒活性:5-甲基-1H-吡唑并[3,4-c]吡啶的衍生物对单纯疱疹病毒等病毒显示出疗效,突出了它们在抗病毒药物开发中的潜力 (Bernardino 等人,2007 年)。

材料科学

缓蚀:芳基吡唑并吡啶衍生物被证明可有效抑制酸性环境中金属的腐蚀,表明它们在材料保存中的应用 (Sudheer & Quraishi,2015 年)。

光学和量子电子学:某些吡唑并[4,3-b]吡啶衍生物被用于开发展示光伏特性和热稳定性的器件,表明它们在电子学中的潜力 (El-Menyawy 等人,2019 年)。

安全和危害

The safety data sheet of a similar compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

未来方向

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives involve the development of new synthetic strategies and approaches . There is also interest in the potential applications of these compounds in fragment-based drug discovery due to their prevalence in biologically active compounds .

属性

IUPAC Name |

5-methyl-1H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMNOLUZNGMBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1H-pyrazolo[3,4-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)